N6-Benzoyl-2'-deoxyadenosine hydrate
Overview
Description
“N6-Benzoyl-2’-deoxyadenosine hydrate” is a significant entity in the field of biomedical science. It exhibits immense importance as a research material and harbors significant prospects for therapeutic interventions . Its wide-ranging applications encompass investigations pertaining to nucleoside analogs, DNA replication, and gene expression regulation . It is also used for studying leukemia and lymphoma .
Molecular Structure Analysis
The empirical formula of “N6-Benzoyl-2’-deoxyadenosine hydrate” is C17H17N5O4 · xH2O . The molecular weight is 355.35 (on an anhydrous basis) .Chemical Reactions Analysis
“N6-Benzoyl-2’-deoxyadenosine hydrate” is a reactant in the synthesis of 2’, 5’-Dideoxycytidines and other derivatives of 2’-Deoxycytidine . It is also a reactant in the synthesis of Mono- and Diamino Analogues of 2?-Deoxyadenosine, Cordycepin, 9- (3-Deoxy-α-D-Threo-Pentofuranosyl)-Adenine and 9- (2-Deoxy-α-D-Threo-Pentofuranosyl)Adenine .Physical and Chemical Properties Analysis
“N6-Benzoyl-2’-deoxyadenosine hydrate” has an empirical formula of C17H17N5O4 · xH2O . The molecular weight is 355.35 (on an anhydrous basis) .Scientific Research Applications
Synthesis Methodologies
Synthesis of 3′-O-Triphosphates and Tetraphosphates
N6-Benzoyl-2'-deoxyadenosine hydrate is used in the synthesis of biologically important 2′-deoxyadenosine-3′-O-triphosphates (2′-d-3′-ATP) and tetraphosphates. The methodology involves a one-pot synthetic process, converting N6-Benzoyl-5′-O-levulinoyl-2′-deoxyadenosine into its triphosphate and tetraphosphate forms. These compounds have various biological applications (Kore, Yang, & Srinivasan, 2014); (Kore, Yang, Srinivasan, & Senthilvelan, 2015).
Solid-Phase Synthesis
-Benzoyl-2'-deoxyadenosine hydrate in nucleoside synthesis (Karskela & Lönnberg, 2006).
Biological and Chemical Applications
Generation of Aminyl Radicals
In biological chemistry, the photolysis of phenylhydrazone derivatives of this compound can generate aminyl radicals. This process is significant in studying the chemistry of DNA N(6)-aminyl radicals, crucial for understanding DNA interactions and reactions under various conditions (Kuttappan-Nair, Samson-Thibault, & Wagner, 2010).
Photoaffinity Labeling of DNA
This compound serves as a precursor for synthesizing photoreactive dATP analogs used in DNA photoaffinity labeling. This application is pivotal in molecular biology for studying DNA-protein interactions and DNA's structural components (Zofall & Bartholomew, 2000).
**Modification of Nucleosides:
The compound is instrumental in diversifying adenine nucleosides, such as creating N6-arylated 2'-deoxyadenosine derivatives via copper-catalyzed direct coupling with aryl halides. These modifications have broad implications in nucleoside chemistry and potential applications in pharmaceuticals (Ran, Dai, & Harvey, 2005).
- Epigenetic Studies: this compound is relevant in epigenetic studies, particularly in understanding DNA modifications like N6-methyl-deoxyadenosine (6mdA). It aids in tracing and identifying these modifications in mammalian cells, crucial for comprehending epigenetic mechanisms (Liu, Liu, Lai, & Wang, 2017); (Musheev, Baumgärtner, Krebs, & Niehrs, 2020).
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4.H2O/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10;/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25);1H2/t11-,12+,13+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMYMWRRSSDKIJ-LUHWTZLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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